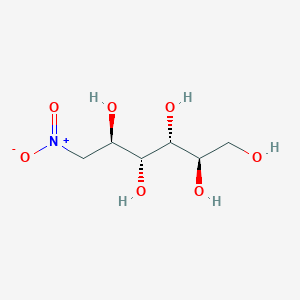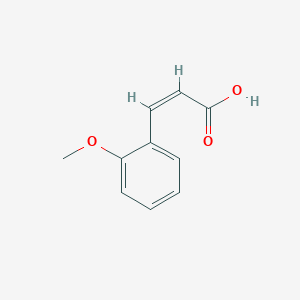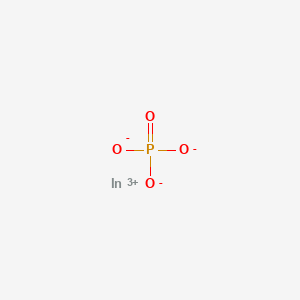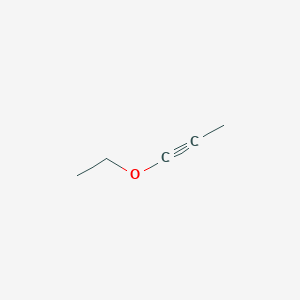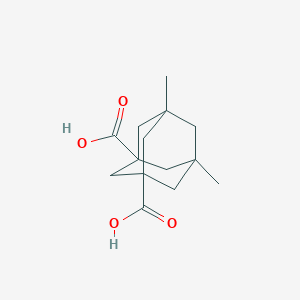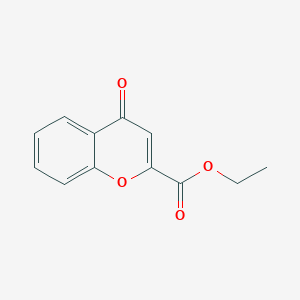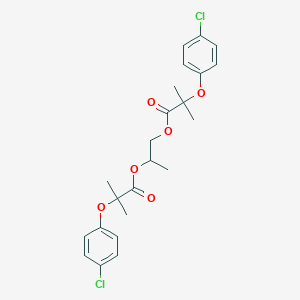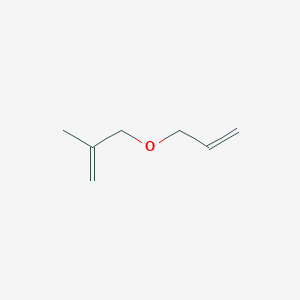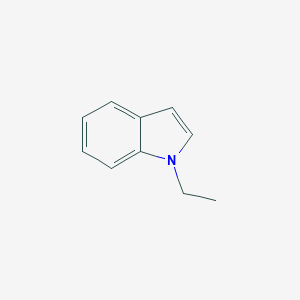![molecular formula C11H5NO2S B078148 Naphtho[2,3-d]thiazole-4,9-dione CAS No. 14770-63-9](/img/structure/B78148.png)
Naphtho[2,3-d]thiazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a member of the thiazole family of compounds and has been extensively studied for its potential applications in cancer therapy, anti-inflammatory, and anti-microbial agents.
作用機序
The mechanism of action of naphtho[2,3-d]thiazole-4,9-dione is still not fully understood. However, it has been proposed that the compound exerts its biological activity through the modulation of various signaling pathways, including the p53 pathway, the MAPK pathway, and the NF-κB pathway. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
生化学的および生理学的効果
Naphtho[2,3-d]thiazole-4,9-dione has been shown to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines and chemokines in macrophages, and exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
実験室実験の利点と制限
One of the main advantages of naphtho[2,3-d]thiazole-4,9-dione is its potent biological activity against various cancer cell lines, as well as its anti-inflammatory and anti-microbial activity. However, the compound has certain limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of the compound.
将来の方向性
There are several future directions for the research on naphtho[2,3-d]thiazole-4,9-dione. One of the main directions is the development of novel derivatives of the compound with enhanced biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of the compound in more detail, to identify new targets for cancer therapy and anti-inflammatory and anti-microbial agents. Finally, the potential applications of the compound in other fields, such as materials science and catalysis, can also be explored.
Conclusion
In conclusion, naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It exhibits potent anti-proliferative activity against various cancer cell lines, as well as anti-inflammatory and anti-microbial activity. The compound exerts its biological activity through the modulation of various signaling pathways and the inhibition of various enzymes. Although the compound has certain limitations for lab experiments, its potential applications in cancer therapy, anti-inflammatory, and anti-microbial agents make it a promising candidate for further research.
合成法
The synthesis of naphtho[2,3-d]thiazole-4,9-dione can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with 1,4-naphthoquinone under acidic conditions. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. Other methods include the reaction of 2-aminothiophenol with 1,4-naphthoquinone in the presence of a catalyst such as copper acetate or iron(III) chloride.
科学的研究の応用
Naphtho[2,3-d]thiazole-4,9-dione has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway and the MAPK pathway.
In addition to its anti-cancer activity, naphtho[2,3-d]thiazole-4,9-dione has also been investigated as an anti-inflammatory and anti-microbial agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.
特性
CAS番号 |
14770-63-9 |
|---|---|
製品名 |
Naphtho[2,3-d]thiazole-4,9-dione |
分子式 |
C11H5NO2S |
分子量 |
215.23 g/mol |
IUPAC名 |
benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-3-1-2-4-7(6)10(14)11-8(9)12-5-15-11/h1-5H |
InChIキー |
YSARSOPNCPYXJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3 |
同義語 |
Naphtho[2,3-d]thiazole-4,9-dione (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



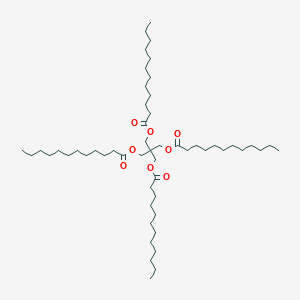

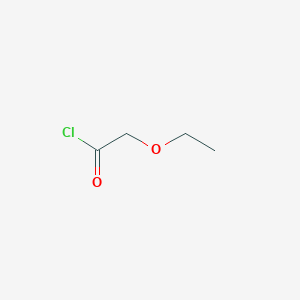
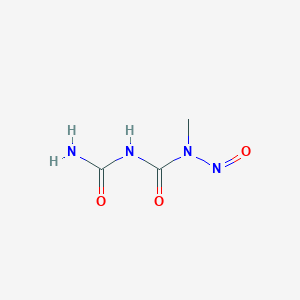
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
